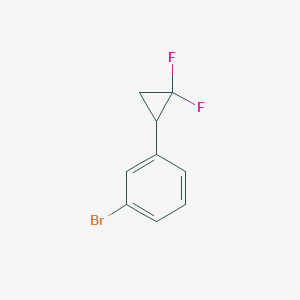

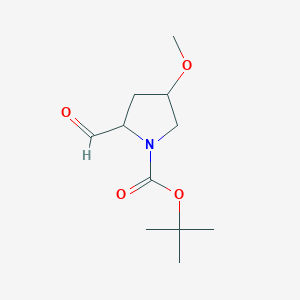

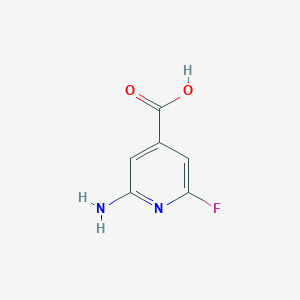

![molecular formula C11H11N3 B1379111 [2,3'-Bipyridin]-5-ylmethanamine CAS No. 1255636-89-5](/img/structure/B1379111.png)

[2,3'-Bipyridin]-5-ylmethanamine

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic methods (like IR, NMR, Mass spectrometry) to determine the structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc .科学的研究の応用

Silver Colloid Binding and Rhenium Complexes :

- Montgomery et al. (2011) studied the binding behavior of disulfide-tethered bipyridine ligands and their fac-tricarbonylrhenium(I) complexes. They found that these complexes show enhanced detection limits on surfaces due to the presence of disulfide tethers. This research suggests applications in surface-enhanced Raman spectroscopy (SERS) and metal detection (Montgomery, Pelleteret, Bell, & Fletcher, 2011).

Photolabile Caging Groups for Amines :

- Zayat, Salierno, & Etchenique (2006) described the use of ruthenium bis(bipyridine) complexes as photolabile protecting groups. This is significant for biology as these complexes can release amines upon exposure to light, making them useful for controlled drug delivery and photoactivated therapies (Zayat, Salierno, & Etchenique, 2006).

Bipyridine Derivatives in Metal-Complexing Molecular Rods :

- The synthesis of brominated bipyridines, as discussed by Schwab, Fleischer, & Michl (2002) , is crucial for creating metal-complexing molecular rods. These compounds have potential applications in molecular electronics and nanotechnology (Schwab, Fleischer, & Michl, 2002).

Lanthanide Luminescence Sensitization :

- Xu et al. (2008) explored the sensitization of lanthanide luminescence in heterotetranuclear complexes. These findings have implications for the development of new luminescent materials and sensors (Xu, Zhang, Chen, Shi, & Chen, 2008).

Thiol-Reactive Luminescent Agents for Imaging :

- Amoroso et al. (2008) developed a thiol-reactive luminescent agent that accumulates in mitochondria, highlighting its potential in fluorescence microscopy and cellular imaging (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).

Coordination Chemistry and Magnetism in Lanthanide Complexes :

- Research by Schultz et al. (2002) on the coordination of bipyridyl to ytterbocenes provides insights into the magnetic properties of these compounds, which can be applied in materials science and coordination chemistry (Schultz, Boncella, Berg, Tilley, & Andersen, 2002).

Metal-Organic Frameworks for Sensing and Pre-concentration :

- Lin et al. (2015) discovered that metal-organic frameworks lined with bipyridyl moieties can pre-concentrate and detect metal ions effectively. This could lead to advancements in sensing technologies (Lin, Hong, Zhang, Huang, Wang, & Lin, 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

(6-pyridin-3-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZBNOXFGYISRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3'-Bipyridin]-5-ylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

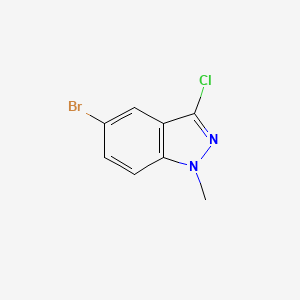

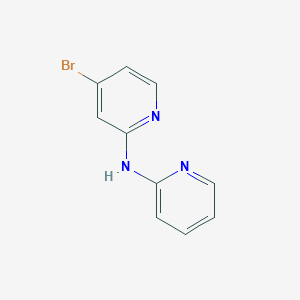

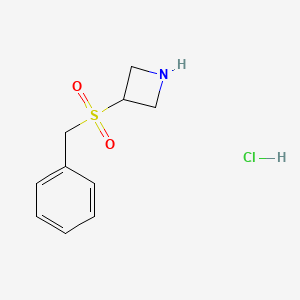

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)